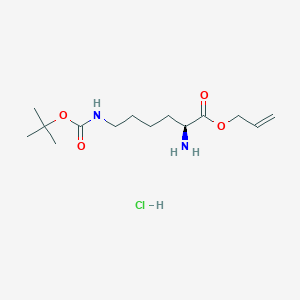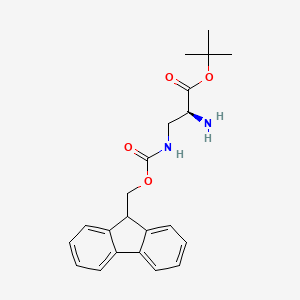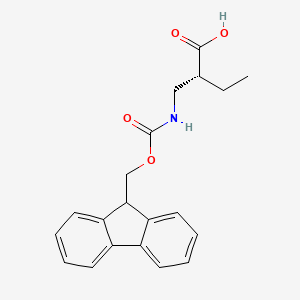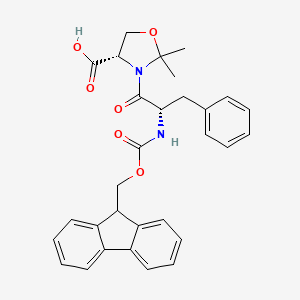
Fmoc-Leu-Onp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Leu-Onp: is a derivative of the amino acid leucine, modified for use in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, while the p-nitrophenyl ester (Onp) group activates the carboxyl terminus for peptide bond formation.
Wirkmechanismus
Target of Action
Fluorenylmethyloxycarbonyl-Leucine-Ortho-Nitrophenylalanine (Fmoc-Leu-Onp) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, where it acts as a protecting group . The role of this compound is to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The mode of action of this compound involves its interaction with the amino group of an amino acid or peptide. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate linkage, effectively protecting the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed by treatment with a base such as piperidine .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. Specifically, it allows for the step-by-step assembly of peptides in a process known as solid-phase peptide synthesis (SPPS) . This enables the efficient synthesis of complex peptides .
Pharmacokinetics
Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide cleavage and deprotection steps .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with protected amino groups. This allows for the precise assembly of complex peptides, including those of significant size and complexity . The use of this compound in peptide synthesis has been instrumental in advancing research in various fields, including drug discovery, biochemistry, and molecular biology .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base, with piperidine being commonly used . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of peptide synthesis . It’s also worth noting that the Fmoc group is sensitive to light, which can lead to unwanted side reactions .
Biochemische Analyse
Biochemical Properties
Fmoc-Leu-Onp participates in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . This group is removed by secondary amines such as piperidine, allowing the peptide chain to be assembled one amino acid at a time .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The compound’s ability to form various oligopeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the peptides being synthesized and their roles within the cell.
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group serves as a protective group that can be removed when needed, allowing for the controlled assembly of peptide chains . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to the compound’s role in peptide synthesis, where it is used and then removed as the peptide chain is assembled . Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to the conditions of each individual experiment.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels. The specific effects can vary depending on the peptides being synthesized and their roles within the metabolic network.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Onp Activation: The Onp group is introduced by reacting the carboxyl group of leucine with p-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Fmoc-Leu-Onp typically involves automated SPPS techniques, where the peptide chain is assembled step by step on an insoluble resin support. This allows for efficient removal of reaction by-products at each step via simple washing .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct.
Coupling Reactions: The Onp group facilitates peptide bond formation by reacting with the amino group of another amino acid or peptide.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used for coupling reactions.
Major Products:
Fmoc Deprotection: The major product is the free amine of leucine.
Coupling Reactions: The major product is the peptide bond formed between leucine and the incoming amino acid or peptide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Leu-Onp is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the stepwise assembly of peptide chains with high efficiency and purity .
Biology and Medicine: Peptides synthesized using this compound are used in various biological and medical research applications, including the development of novel enzymes, vaccines, and therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic tools .
Vergleich Mit ähnlichen Verbindungen
Boc-Leu-Onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-Leu-Onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness: Fmoc-Leu-Onp offers several advantages over similar compounds, including:
Ease of Removal: The Fmoc group is easily removed under mildly basic conditions, making it suitable for sensitive peptides.
Versatility: Fmoc synthesis is highly versatile, offering more synthetic options compared to Boc and Cbz groups.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIXSDKRRSDPM-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)




